molecular formula C21H25ClO7 B600843 Dapagliflozin impurity CAS No. 960404-86-8

Dapagliflozin impurity

Numéro de catalogue B600843
Numéro CAS: 960404-86-8
Poids moléculaire: 424.88
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

A stability-indicating liquid chromatographic method with diode array detection (DAD) was developed and validated for the determination of Dapagliflozin in bulk and tablets, in the presence of its major degradation products . The drug was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions .


Molecular Structure Analysis

The molecular structure of Dapagliflozin impurity was analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .


Chemical Reactions Analysis

Dapagliflozin was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions, showing significant degradation under humidity/thermal with the formation of two degradation products .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dapagliflozin impurity were analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .

Applications De Recherche Scientifique

1. Degradation Pathway Proposal and Structure Elucidation

  • Summary of Application: Dapagliflozin (DAP) is a therapeutic agent for diabetes mellitus type II patients with insufficient glycemic control by exercise and diet . The study focused on the degradation pathway and structure elucidation of DAP and its three major hydrolytic degradation products .
  • Methods of Application: A stability-indicating LC–MS method was developed and validated on a C8 column. This method was able to separate DAP and three major hydrolytic degradation products .
  • Results: The structure elucidation of three major identified hydrolytic degradation products and establishment of degradation pathway were executed with the combined application of liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .

2. Degradation Behavior Study

  • Summary of Application: This research studied the degradation behavior of dapagliflozin propanediol monohydrate and metformin hydrochloride using a stability-indicating high-performance thin-layer chromatography (HPTLC) method .
  • Methods of Application: The HPTLC method was developed and validated for the estimation of dapagliflozin and metformin in tablet dosage form . Methanol–ethyl acetate–ammonium acetate (6:4:0.1, V/V) was used as the mobile phase .
  • Results: The chromatographic conditions successfully resolved dapagliflozin and metformin from their degradation products, formed under various stress conditions .

3. In Silico Toxicity Prediction

  • Summary of Application: This study used ProTox-II to predict in silico toxicity for each Dapagliflozin degradation products and compared with Dapagliflozin .
  • Methods of Application: The structure elucidation of three major identified hydrolytic degradation products and establishment of degradation pathway were executed with the combined application of liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .
  • Results: The in silico toxicity prediction provided insights into the potential toxicity of the degradation products .

4. Cardiovascular Benefits Investigation

  • Summary of Application: This research investigated the cardiovascular benefits of Dapagliflozin .
  • Methods of Application: The study applied Dapagliflozin to endothelium-intact and endothelium-denuded coronary arteries .
  • Results: The results of this study could provide insights into the cardiovascular benefits of Dapagliflozin .

5. In Silico Toxicity Prediction

  • Summary of Application: This study used ProTox-II to predict in silico toxicity for each Dapagliflozin degradation products and compared with Dapagliflozin .
  • Methods of Application: The structure elucidation of three major identified hydrolytic degradation products and establishment of degradation pathway were executed with the combined application of liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .
  • Results: The in silico toxicity prediction provided insights into the potential toxicity of the degradation products .

6. Cardiovascular Benefits Investigation

  • Summary of Application: This research investigated the cardiovascular benefits of Dapagliflozin .
  • Methods of Application: The study applied Dapagliflozin to endothelium-intact and endothelium-denuded coronary arteries .
  • Results: The results of this study could provide insights into the cardiovascular benefits of Dapagliflozin .

Safety And Hazards

Dapagliflozin impurity A (Compound A) is a dapagliflozin peroxide, a genotoxic impurity, can cause damage to human genetic material at very low concentrations, leading to genetic mutations and possibly tumorigenesis . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Propriétés

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDGWGYAUCJZDV-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapagliflozin impurity

CAS RN

960404-86-8
Record name 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
L Bueno, JW Manoel, M Koetz, AT Henriques… - Drug Analytical …, 2022 - seer.ufrgs.br
A new stability-indicating analytical method by UPLC was developed for the simultaneous determination of dapagliflozin and three of its synthesis impurities. A Waters® Acquity UPLC H…
Number of citations: 2 www.seer.ufrgs.br
SJ Kang, JE Kim - Pharmaceutics, 2023 - mdpi.com
… The standards for the impurity test were set at 0.5% or less of hydroxy dapagliflozin impurity, 0.2% or less of any unspecified impurity, and 2.0% or less of the total impurities. …
Number of citations: 3 www.mdpi.com
K Jayaraman, AJ Alexander, Y Hu, FP Tomasella - Analytica chimica acta, 2011 - Elsevier
… Influence of the organic modifier on the separation of Dapagliflozin impurity marker components using an XBridge Shield RP18 column. Acetonitrile, methanol and tetrahydrofuran were …
Number of citations: 35 www.sciencedirect.com
M Haroun, Y Alahmad, A Ismail - … University Journal-Medical …, 2022 - journal.tishreen.edu.sy
A novel, simple, sensitive and less time consumption RP-HPLC has been developed and validated for impurity profiling of dapagliflozin propandiol monohydrate as raw material. The …
Number of citations: 0 journal.tishreen.edu.sy
罗海荣, 顾荣领, 王蓉, 吴高鑫 - 合成化学, 2019 - hchxcioc.com
基] 6(羟基甲基) 四氢 2H 吡喃 3, 4, 5 三醇(Chart1), 是第一个用于治疗2 型糖尿病的钠 葡萄糖协同转运蛋白2 (SGLT2) 抑制剂的C 糖苷类化合物. 达格列净可减少葡萄糖在肾脏…
Number of citations: 5 www.hchxcioc.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.